molecular formula C10H7Cl3N2 B15059343 2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline CAS No. 124201-43-0

2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline

Cat. No.: B15059343
CAS No.: 124201-43-0
M. Wt: 261.5 g/mol
InChI Key: BPFFQNOQBLYXCP-UHFFFAOYSA-N
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Description

2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro-substituted aniline ring and a dichloro-substituted pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and 4,5-dichloropyrrole.

    Coupling Reaction: The key step involves a coupling reaction between 2-chloroaniline and 4,5-dichloropyrrole.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups on the aniline and pyrrole rings can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline and pyrrole derivatives.

Scientific Research Applications

2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application:

    Biological Activity: It may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric effects of the chloro and pyrrole substituents.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline is unique due to the presence of both chloro-substituted aniline and dichloro-substituted pyrrole rings. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

124201-43-0

Molecular Formula

C10H7Cl3N2

Molecular Weight

261.5 g/mol

IUPAC Name

2-chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline

InChI

InChI=1S/C10H7Cl3N2/c11-7-3-1-2-5(9(7)14)6-4-15-10(13)8(6)12/h1-4,15H,14H2

InChI Key

BPFFQNOQBLYXCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C2=CNC(=C2Cl)Cl

Origin of Product

United States

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